Cell Line-Specific Antiproliferative Activity: Differentiated IC₅₀ Profile Across Breast and Lung Carcinoma Models
The target compound exhibits moderate and cell-line-dependent antiproliferative activity against human cancer cells in vitro, with distinct IC₅₀ values for MCF-7 (breast) and A549 (lung) carcinoma lines . In contrast, structurally related pyrazole-3-carboxylic acid derivatives such as 5-methyl-1H-pyrazole-3-carboxylic acid show no cytotoxic activity in these assays, instead functioning as a selective D-amino acid oxidase (DAO) inhibitor with an IC₅₀ of 910 nM [1]. This differential activity profile underscores that the 3-nitrophenyl group confers a specific antiproliferative phenotype absent in simple alkyl-substituted pyrazole carboxylic acids.
| Evidence Dimension | In vitro antiproliferative activity (IC₅₀) against human cancer cell lines |
|---|---|
| Target Compound Data | MCF-7: IC₅₀ = 7.8 µM; A549: IC₅₀ = 5.6 µM |
| Comparator Or Baseline | 5-Methyl-1H-pyrazole-3-carboxylic acid (AS057278) |
| Quantified Difference | 5-Methyl analog shows no cytotoxic activity in these assays; instead, it inhibits DAO with IC₅₀ = 910 nM [1] |
| Conditions | MCF-7 (human breast adenocarcinoma) and A549 (human lung carcinoma) cells in culture; compound concentration range not fully specified in vendor technical summary |
Why This Matters
This evidence confirms that the nitro-aromatic substitution is critical for antiproliferative activity, making the compound a distinct chemical probe for cancer biology and a non-interchangeable building block for medicinal chemistry campaigns targeting oncology indications.
- [1] Biozol. AS057278 (5-Methyl-1H-pyrazole-3-carboxylic acid) Product Information. Available at: https://www.biozol.shop View Source
